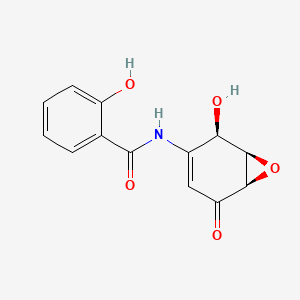

(+)-Dhmeq

Description

Propriétés

IUPAC Name |

2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOMATKBBPCLFR-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vivo Anti-inflammatory Activity of (+)-DHMEQ: A Technical Guide to its Efficacy and Safety Profile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydroxymethylepoxyquinomicin (DHMEQ), a novel and specific inhibitor of Nuclear Factor-kappa B (NF-κB), has demonstrated potent anti-inflammatory activity across a range of preclinical in vivo models. This technical guide consolidates the available data on the efficacy of (+)-DHMEQ in mitigating inflammation and highlights its favorable safety profile, characterized by a notable absence of toxicity in the studied models. This document provides an in-depth overview of its mechanism of action, detailed experimental protocols for key inflammation models, and a quantitative summary of its therapeutic effects, positioning this compound as a promising candidate for further drug development.

Mechanism of Action: NF-κB Inhibition

This compound exerts its anti-inflammatory effects primarily through the targeted inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][2] Unlike many other inhibitors that act upstream, DHMEQ uniquely functions by directly binding to a specific cysteine residue on NF-κB subunit proteins, such as p65. This covalent modification inhibits the DNA-binding activity of NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] This direct and specific mechanism of action is believed to contribute to its high potency and low toxicity.[1]

In Vivo Anti-inflammatory Activity: Data Summary

This compound has been evaluated in several well-established animal models of inflammatory diseases. The following tables summarize the key quantitative findings.

Table 1: Efficacy of this compound in Endotoxin-Induced Uveitis (EIU) in Rats

| Parameter | Control (LPS only) | This compound Treated | Dexamethasone | Outcome | Reference |

| Infiltrating Cells in Aqueous Humor | High | Significantly Reduced | Reduced | DHMEQ suppresses inflammatory cell infiltration. | |

| Protein Concentration in Aqueous Humor | High | Significantly Reduced | Reduced | DHMEQ reduces vascular permeability. | |

| TNF-α Concentration in Aqueous Humor | High | Significantly Reduced | Reduced | DHMEQ inhibits pro-inflammatory cytokine production. | |

| IL-6 Concentration in Aqueous Humor | High | Significantly Reduced | Reduced | DHMEQ inhibits pro-inflammatory cytokine production. |

Table 2: Efficacy of this compound Ointment in Atopic Dermatitis-like Lesions in Mice

| Parameter | Vehicle Control | 0.1% this compound Ointment | 0.1% Tacrolimus Ointment | Outcome | Reference |

| Ear Swelling | Increased | Significantly Inhibited | Inhibited | DHMEQ has potent topical anti-inflammatory effects. | |

| Epidermal Thickness | Increased | Significantly Decreased | Decreased | DHMEQ reduces skin thickening associated with AD. | |

| Mast Cell Count | Increased | Significantly Decreased | Decreased | DHMEQ reduces mast cell infiltration. | |

| Serum IgE Levels | Elevated | Suppressed | Suppressed | DHMEQ modulates the systemic allergic response. | |

| IFN-γ, IL-4, IL-13 mRNA levels in ear tissue | Elevated | Suppressed | Suppressed | DHMEQ inhibits Th1 and Th2 cytokine expression. |

Table 3: Efficacy of this compound in Collagen-Induced Arthritis (CIA) in Mice

| Parameter | Vehicle Control | This compound Treated | Outcome | Reference |

| Paw Swelling/Thickness | Severe | Reduced | DHMEQ alleviates joint swelling. | |

| Number of Swollen Joints | High | Reduced | DHMEQ decreases the extent of arthritis. | |

| Clinical Arthritis Score | High | Lowered | DHMEQ improves overall clinical signs of arthritis. |

Toxicity Profile

A critical advantage of this compound is its demonstrated lack of toxicity in preclinical models. Across multiple studies, administration of this compound, either systemically (intraperitoneal) or topically, did not result in observable adverse effects.

Table 4: Key In Vivo Safety and Toxicity Data for this compound

| Parameter | Observation | Implication | Reference |

| Body Weight | No significant decrease observed in long-term application studies. In contrast, comparator drugs like tacrolimus led to weight loss. | Indicates a lack of systemic toxicity and good tolerability. | |

| General Health | No reports of adverse clinical signs or behavioral changes in treated animals. | Suggests a favorable overall safety profile. | |

| Blood Concentration (after IP injection) | Intraperitoneal administration did not lead to a significant increase in blood concentration of DHMEQ. | Suggests that DHMEQ may act locally within the peritoneal cavity on inflammatory cells, which contributes to its efficacy and safety. |

Detailed Experimental Protocols

The following are detailed methodologies for key in vivo models used to assess the anti-inflammatory activity of this compound.

Endotoxin-Induced Uveitis (EIU) in Lewis Rats

-

Objective: To evaluate the anti-inflammatory effect of a test compound on acute ocular inflammation.

-

Animal Model: Male Lewis rats.

-

Induction of Uveitis: EIU is induced by a single subcutaneous injection of lipopolysaccharide (LPS) from Salmonella typhimurium.

-

Test Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered via intraperitoneal (IP) injection concurrently with the LPS injection.

-

Experimental Groups:

-

Normal Control: Saline injection only.

-

Vehicle Control: LPS injection + Vehicle IP.

-

Positive Control: LPS injection + Dexamethasone IP.

-

Test Group: LPS injection + this compound IP (at various doses).

-

-

Outcome Measures (at 24 hours post-injection):

-

Aqueous Humor Collection: Animals are euthanized, and aqueous humor is carefully collected from the anterior chamber of the eye.

-

Cell Count: The number of infiltrating inflammatory cells in the aqueous humor is counted using a hemocytometer.

-

Protein Concentration: Total protein concentration in the aqueous humor is measured using a protein assay (e.g., Bradford or BCA assay) as an indicator of blood-ocular barrier breakdown.

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the aqueous humor are quantified using specific ELISA kits.

-

Atopic Dermatitis (AD)-like Lesions in BALB/c Mice

-

Objective: To assess the therapeutic potential of a topical formulation on chronic allergic skin inflammation.

-

Animal Model: BALB/c mice or NC/Nga mice.

-

Induction of AD-like Lesions:

-

Sensitization: A solution of 2,4-dinitrochlorobenzene (DNCB) is applied to the shaved dorsal skin and ears.

-

Challenge: After a sensitization period, the ears are repeatedly challenged with a combination of DNCB and oxazolone (OX) to induce chronic inflammation. In some protocols, the stratum corneum is disrupted using tape-stripping to exacerbate the lesions.

-

-

Test Compound Administration: Ointment formulations of this compound (e.g., 0.1% in a hydrophilic base) are applied topically to the ear lesions daily.

-

Experimental Groups:

-

Normal Control: No sensitization or challenge.

-

Vehicle Control: AD induction + Vehicle ointment.

-

Positive Control: AD induction + Tacrolimus ointment (e.g., 0.1%).

-

Test Group: AD induction + this compound ointment.

-

-

Outcome Measures:

-

Clinical Score: Skin lesions are macroscopically scored for erythema, edema, excoriation, and dryness.

-

Ear Thickness: Ear swelling is measured using a digital caliper.

-

Histopathology: At the end of the experiment, ear tissues are collected, fixed in formalin, sectioned, and stained (e.g., H&E for morphology, Toluidine Blue for mast cells). Epidermal thickness and inflammatory cell infiltration are quantified.

-

Serology: Blood is collected to measure total serum IgE levels by ELISA.

-

Gene Expression: RNA is extracted from ear tissue to quantify mRNA levels of key cytokines (e.g., IFN-γ, IL-4, IL-13) by RT-qPCR.

-

Experimental Workflows and Logical Diagrams

Conclusion

The NF-κB inhibitor this compound consistently demonstrates significant in vivo anti-inflammatory efficacy in diverse and well-characterized preclinical models of inflammation, including uveitis, atopic dermatitis, and arthritis. Its targeted mechanism of action, which involves the direct inhibition of NF-κB DNA binding, translates to a potent reduction in inflammatory cell infiltration, edema, and the expression of key pro-inflammatory cytokines. Critically, these therapeutic effects are achieved without any observable toxicity, as evidenced by stable body weights and the absence of adverse clinical signs in treated animals. This combination of potent efficacy and a strong safety profile makes this compound a highly compelling molecule for continued development as a novel anti-inflammatory therapeutic agent.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of (+)-Dehydroxymethylepoxyquinomicin (Dhmeq)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dehydroxymethylepoxyquinomicin (Dhmeq) is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a critical transcription factor involved in the regulation of inflammatory responses, cell proliferation, and apoptosis.[1][3] Its dysregulation is implicated in a variety of diseases, including chronic inflammatory conditions and cancer. Dhmeq has demonstrated significant anti-inflammatory and anti-tumor activity in numerous preclinical models. A unique aspect of Dhmeq's profile is its pharmacokinetic behavior, particularly its limited systemic bioavailability following intraperitoneal administration, which contrasts with its potent local activity. This guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for (+)-Dhmeq, details of experimental methodologies, and a depiction of its mechanism of action.

Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound are characterized by poor systemic exposure after intraperitoneal (IP) administration, which is the most common route used in preclinical studies. This is attributed to the compound's instability in the presence of blood cells, leading to rapid degradation. Consequently, traditional pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in the systemic circulation are generally not reported or are below the limit of detection.

However, Dhmeq achieves significant concentrations within the peritoneal cavity, where it exerts its therapeutic effects. This localized activity without systemic toxicity is a key feature of Dhmeq's profile.

Quantitative Data

Due to the rapid systemic clearance, comprehensive pharmacokinetic data for this compound in plasma is scarce. The available information focuses on its concentration in the peritoneal cavity and the limits of its detection in blood.

| Parameter | Route of Administration | Matrix | Value | Species | Citation |

| Concentration | Intraperitoneal | Blood | Not detected | - | |

| Concentration | Intraperitoneal | Blood | 100 ng/mL (single reported value) | - | |

| Concentration | Intraperitoneal | Peritoneal Cells | Sufficient to inhibit NF-κB for at least 1 hour post-injection | - | |

| In vitro Stability | - | Blood | Unstable, easily degraded | - |

Mechanism of Action: NF-κB Signaling Inhibition

This compound exerts its effects by directly and irreversibly binding to specific cysteine residues on NF-κB subunit proteins, including p65, c-Rel, RelB, and p50. This covalent modification inhibits the DNA binding activity of NF-κB, thereby preventing the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.

NF-κB Signaling Pathway and DHMEQ Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not extensively published. However, based on the available literature, the following methodologies are representative of the approaches used in preclinical studies.

In Vivo Efficacy and Pharmacokinetic Studies

A general workflow for assessing the in vivo efficacy and local pharmacokinetics of this compound following intraperitoneal administration.

Caption: General experimental workflow for in vivo studies of this compound.

1. Animal Models:

-

Tumor models are often established by subcutaneous or orthotopic injection of cancer cells into immunodeficient mice.

-

Inflammatory models can be induced by agents such as collagen (for arthritis) or lipopolysaccharide (for systemic inflammation).

2. Drug Administration:

-

This compound is typically dissolved in a vehicle such as 0.5% carboxymethyl cellulose.

-

Intraperitoneal injections are administered at specified doses and schedules (e.g., daily, three times a week).

3. Sample Collection:

-

Peritoneal Fluid: Peritoneal lavage is performed by injecting a known volume of sterile saline into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

-

Blood: Blood samples are collected via standard methods (e.g., cardiac puncture, tail vein).

-

Tissues: Tissues of interest are harvested at specified time points.

4. Sample Processing and Analysis:

-

Peritoneal fluid and blood are centrifuged to separate cells and plasma/supernatant.

-

Dhmeq is extracted from the biological matrix using an appropriate organic solvent.

-

Quantification is typically performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which offers high sensitivity and specificity.

In Vitro Assays

1. Cell Culture:

-

Relevant cell lines (e.g., cancer cells, macrophages) are cultured under standard conditions.

2. Treatment:

-

Cells are treated with varying concentrations of this compound for specified durations.

3. NF-κB Activity Assays:

-

Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA binding activity of NF-κB.

-

Reporter Gene Assays: To measure the transcriptional activity of NF-κB.

-

Western Blotting: To analyze the nuclear translocation of NF-κB subunits (e.g., p65) and the phosphorylation/degradation of IκB.

4. Cellular Viability and Apoptosis Assays:

-

MTT or similar assays: To determine cell viability.

-

Annexin V/Propidium Iodide staining: To quantify apoptosis by flow cytometry.

Conclusion

The pharmacokinetic profile of this compound is unconventional, defined by its potent local activity within the peritoneal cavity and a lack of significant systemic exposure following intraperitoneal administration. This unique characteristic makes it an attractive therapeutic candidate for localized diseases such as peritoneal carcinomatosis and certain inflammatory conditions, as it minimizes the potential for systemic toxicity. Future research may focus on the development of formulations to enhance systemic bioavailability for broader applications, while leveraging its current profile for targeted therapies. The detailed understanding of its mechanism of action as a direct, irreversible inhibitor of NF-κB provides a strong rationale for its continued investigation and development.

References

The Impact of (+)-DHMEQ on Cytokine Expression and Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dehydroxymethylepoxyquinomicin ((+)-DHMEQ) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This technical guide provides an in-depth analysis of the effects of this compound on the expression and secretion of a wide range of cytokines. Through a comprehensive review of preclinical studies, this document summarizes quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows. The evidence presented underscores the potential of this compound as a therapeutic agent for a variety of inflammatory diseases.

Introduction

The transcription factor NF-κB plays a pivotal role in the innate and adaptive immune systems.[1] Upon activation by various stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), NF-κB translocates to the nucleus and induces the transcription of a plethora of genes involved in inflammation, including those encoding for cytokines and chemokines.[2][3] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases, making it a prime target for therapeutic intervention.[4]

This compound is a synthetically derived small molecule that has been extensively studied for its anti-inflammatory properties.[4] Its primary mechanism of action involves the direct and covalent binding to specific cysteine residues on NF-κB subunit proteins, thereby inhibiting their DNA binding activity and subsequent downstream gene expression. This guide will delve into the specific effects of this compound on cytokine modulation, providing researchers and drug development professionals with a detailed understanding of its therapeutic potential.

Quantitative Effects of this compound on Cytokine Expression and Secretion

This compound has demonstrated broad inhibitory effects on the expression and secretion of numerous pro-inflammatory cytokines across various cell types and in vivo models. The following tables summarize the quantitative data from key studies.

Table 1: Effect of this compound on Cytokine Expression and Secretion in Human Cells

| Cell Type | Stimulant (Concentration) | This compound Concentration | Cytokine | Effect | Reference(s) |

| Peripheral Blood Mononuclear Cells (PBMCs) | PHA (5 µg/mL) | 1 µg/mL | IFN-γ, IL-2, TNF-α | Greatly reduced gene expression. | |

| Jurkat T-lymphoblastic leukaemia cells | PHA (5 µg/mL) | 1 µg/mL | IL-2, IFN-γ | Decreased gene expression by approximately half. | |

| Human Chondrocytes | IL-1β | Not specified | MCP-1, RANTES, IL-8 | Significant dose-dependent decrease in release. | |

| Human Corneal Fibroblasts | IL-1β | Up to 10 µg/mL | IL-8, MCP-1 | Significantly suppressed production in a dose-dependent manner. | |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | TNF-α | Not specified | IL-8, MCP-1 | Suppressed production. | |

| Human Breast Carcinoma (MDA-MB-231) Cells | None | 10 µg/mL | IL-6, IL-8 | Decreased secretion levels. | |

| Human Breast Carcinoma (MDA-MB-231) Cells | TNF-α (20 ng/mL) | Not specified | IL-6, IL-8 | Maintained inhibitory effects. | |

| Human Epithelial Ovarian Cancer Cells | Not specified | Not specified | IL-6, IL-8 | Inhibited production. |

Table 2: Effect of this compound on Cytokine Expression and Secretion in Murine Cells

| Cell Type | Stimulant (Concentration) | This compound Concentration | Cytokine | Effect | Reference(s) |

| Macrophage (RAW264.7) | LPS | Not specified | IL-1β, IL-6, IL-12, TNF-α | Down-regulated expression. | |

| Bone Marrow-Derived Macrophages | LPS | Not specified | IL-6, TNF-α | Inhibited secretion. | |

| Microglial Cell Line | LPS | Not specified | IL-6, TNF-α | Inhibited secretion. | |

| Spleen Cells | LPS | Not specified | TNF-α | Inhibited production and mRNA expression. |

Table 3: Effect of this compound on Cytokine Levels in In Vivo Models

| Animal Model | Condition | This compound Administration | Cytokine | Effect | Reference(s) |

| Mice | LPS-induced endotoxemia | Intraperitoneal | TNF-α | Reduced serum concentration. | |

| Rats | Endotoxin-induced uveitis | Intraperitoneal | TNF-α, IL-6 | Reduced concentrations in the aqueous humor. | |

| Rats | Cyclosporine A-induced nephrotoxicity | Intraperitoneal | TNF-α, MCP-1, MIP-1β, IL-1β, IL-6 | Inhibited elevated expression in the transplanted liver. |

Signaling Pathways and Experimental Workflows

The NF-κB Signaling Pathway and its Inhibition by this compound

The canonical NF-κB signaling pathway is a primary target of this compound. In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This unmasks the nuclear localization signal on the NF-κB subunits, allowing them to translocate to the nucleus, bind to κB sites in the promoter regions of target genes, and initiate the transcription of pro-inflammatory cytokines. This compound directly inhibits this process by covalently binding to NF-κB subunits, thereby preventing their binding to DNA.

References

- 1. DHMEQ, a novel nuclear factor-κB inhibitor, induces selective depletion of alloreactive or phytohaemagglutinin-stimulated peripheral blood mononuclear cells, decreases production of T helper type 1 cytokines, and blocks maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to (+)-Dhmeq-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dehydroxymethylepoxyquinomicin ((+)-DHMEQ) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of cell survival, proliferation, and inflammation in numerous cancers. This document provides an in-depth technical overview of the mechanisms by which this compound induces apoptosis in cancer cells. It details the direct and indirect pathways of NF-κB inhibition, summarizes key quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the underlying molecular signaling.

Introduction

The transcription factor NF-κB is constitutively activated in a wide array of human malignancies, where it promotes the expression of genes that inhibit apoptosis, foster cell proliferation, and contribute to chemoresistance.[1][2] This makes NF-κB an attractive target for cancer therapy. This compound has emerged as a promising therapeutic agent due to its high specificity and efficacy in preclinical models.[3][4] This guide explores the molecular basis of this compound's pro-apoptotic effects to support further research and drug development efforts.

Mechanism of Action: Dual Inhibition of NF-κB

This compound induces apoptosis in cancer cells primarily through the inhibition of the NF-κB pathway via two distinct, yet potentially interconnected, mechanisms.

Direct Covalent Binding and Inactivation of NF-κB Subunits

The primary mechanism of action for this compound involves its direct interaction with NF-κB proteins. It covalently binds to specific cysteine residues within the DNA-binding domain of Rel family proteins, including p65 (Cys38), c-Rel (Cys27), RelB (Cys144), and p50 (Cys62).[5] This binding physically obstructs the ability of NF-κB dimers to bind to their cognate DNA sequences in the nucleus, thereby preventing the transcription of target genes. This irreversible binding leads to the inhibition of both the canonical and non-canonical NF-κB pathways. While initially thought to inhibit nuclear translocation, it is now understood that the inhibition of DNA binding is the primary event, which subsequently may lead to an accumulation of inactive NF-κB in the cytoplasm.

ROS-Mediated Inhibition and Induction of Cellular Stress

An alternative mechanism involves the generation of reactive oxygen species (ROS). This compound has been observed to stimulate ROS production, which can independently suppress NF-κB activity. This ROS-mediated inhibition can occur upstream of IκB kinase (IKK) by interfering with TGF-β-activated kinase 1 (TAK1) phosphorylation. Furthermore, the increase in ROS can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). The UPR, in turn, can inhibit NF-κB signaling downstream of IκBα degradation. The antioxidant N-acetyl-L-cysteine (NAC) has been shown to reverse DHMEQ-induced ROS generation, growth inhibition, and caspase activation, highlighting the significance of this pathway.

Downstream Effects on Apoptotic Pathways

The inhibition of NF-κB by this compound triggers a cascade of events that ultimately lead to apoptosis.

Modulation of Bcl-2 Family and IAP Proteins

NF-κB transcriptionally regulates a host of anti-apoptotic genes. By inhibiting NF-κB, this compound leads to the downregulation of key survival proteins, including:

-

Bcl-2 family members: Bcl-xL and Bcl-2.

-

Inhibitor of Apoptosis Proteins (IAPs): XIAP and c-IAP2.

-

Other anti-apoptotic factors: FLIP, Bfl-1, and survivin.

Concurrently, this compound can induce the expression of the pro-apoptotic protein Bax. This shift in the balance between pro- and anti-apoptotic proteins lowers the threshold for apoptosis induction.

Activation of Caspase-Dependent and -Independent Apoptosis

This compound treatment leads to the activation of the caspase cascade, a central component of the apoptotic machinery. This is evidenced by the cleavage and activation of executioner caspases like caspase-3 and the subsequent cleavage of substrates such as PARP. The induction of apoptosis is often caspase-dependent, as pan-caspase inhibitors like z-VAD-FMK can significantly reduce DHMEQ-induced cell death.

In some contexts, particularly in combination with agents like TNF-α, this compound can also promote caspase-independent apoptosis. This pathway involves the depolarization of the mitochondrial membrane and the release of Apoptosis-Inducing Factor (AIF).

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative findings from published studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line Category | Cell Line | IC50 (µg/mL) | Exposure Time (h) | Reference |

| Glioblastoma | U251 | ~14 | 72 | |

| U343MG-a | ~14 | 72 | ||

| U87MG | ~14 | 72 | ||

| T98G | ~14 | 72 | ||

| LN319 | ~14 | 72 | ||

| U138MG | ~26 | 48 | ||

| Hepatoma | Huh-7 | 5-20 | Not Specified | |

| HepG2 | 5-20 | Not Specified | ||

| Hep3B | 5-20 | Not Specified | ||

| Head and Neck (HNSCC) | YCU-H891 | ~20 | Not Specified | |

| KB | ~20 | Not Specified | ||

| Ovarian Cancer | SKOV3 | ~30-40 | 72 | |

| A2780 | ~10-20 | 72 |

Table 2: Apoptosis Induction and Synergistic Effects

| Cell Line | Treatment | Effect | Reference |

| Myeloma | 10 µg/mL DHMEQ | ~45% apoptosis in RPMI8226 & U266 cells at 12h | |

| Plasmacytoma | DHMEQ + Melphalan | Synergistically increased apoptosis in SP2/0 cells | |

| HNSCC | 1.0 or 5.0 µg/mL DHMEQ + Cisplatin | Synergistically enhanced sensitivity in YCU-H and KB cells | |

| Glioblastoma | DHMEQ + Temozolomide | Synergistically inhibited cell growth | |

| Ovarian Cancer | DHMEQ + Cisplatin/Carboplatin | Enhanced apoptosis in A2780 cells |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound-induced apoptosis. Researchers should optimize conditions for their specific cell systems.

Cell Viability - MTT Assay

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection - Annexin V/Propidium Iodide (PI) Staining

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.

Western Blotting for Protein Expression

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-xL, p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through the specific and multi-faceted inhibition of the NF-κB pathway. Its ability to directly inactivate NF-κB subunits and to generate ROS leading to cellular stress culminates in the activation of intrinsic and extrinsic apoptotic pathways. The quantitative data demonstrate its efficacy at micromolar concentrations and its potential for synergistic combinations with standard chemotherapeutic agents. The experimental protocols provided herein offer a framework for the continued investigation of this compound and similar NF-κB inhibitors as valuable additions to the anti-cancer drug development pipeline.

References

- 1. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHMEQ, a novel NF-kappaB inhibitor, induces apoptosis and cell-cycle arrest in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Western Blot Analysis of NF-κB Inhibition by (+)-Dhmeq

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The aberrant activation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, such as chronic inflammatory conditions and cancer. Consequently, inhibitors of this pathway are of significant interest for therapeutic development. (+)-Dehydroxymethylepoxyquinomicin (DHMEQ) is a potent inhibitor of NF-κB. It acts by directly binding to and inactivating components of the NF-κB pathway, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.[1][2][3][4]

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, making it an indispensable tool for studying the effects of inhibitors on signaling pathways. This document provides detailed application notes and protocols for the Western blot analysis of NF-κB inhibition by (+)-DHMEQ.

Mechanism of Action

This compound inhibits the NF-κB signaling pathway by covalently binding to specific cysteine residues on the NF-κB subunit proteins, including p65 and p50.[3] This binding event inhibits the DNA-binding activity of NF-κB. As a consequence of the impaired DNA binding, the nuclear accumulation of p65 is reduced, effectively blocking the transcriptional activation of NF-κB target genes.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on key proteins in the NF-κB signaling pathway. The data is based on densitometric analysis of Western blot results from cells treated with a stimulant (e.g., TNF-α) to activate the NF-κB pathway, with or without pre-treatment with this compound.

Table 1: Effect of this compound on Phosphorylation of IκBα and p65

| Treatment | Concentration of this compound | p-IκBα (Ser32) (Relative Density) | p-p65 (Ser536) (Relative Density) |

| Control (untreated) | - | 0.1 | 0.1 |

| Stimulant (e.g., TNF-α) | - | 1.0 | 1.0 |

| Stimulant + this compound | 1 µg/mL | 0.8 | 0.7 |

| Stimulant + this compound | 5 µg/mL | 0.4 | 0.3 |

| Stimulant + this compound | 10 µg/mL | 0.2 | 0.1 |

| Data are representative and normalized to the stimulant-treated group. |

Table 2: Effect of this compound on Total IκBα and Nuclear NF-κB p65 Levels

| Treatment | Concentration of this compound | Cytoplasmic IκBα (Relative Density) | Nuclear p65 (Relative Density) |

| Control (untreated) | - | 1.0 | 0.1 |

| Stimulant (e.g., TNF-α) | - | 0.2 | 1.0 |

| Stimulant + this compound | 1 µg/mL | 0.4 | 0.6 |

| Stimulant + this compound | 5 µg/mL | 0.7 | 0.3 |

| Stimulant + this compound | 10 µg/mL | 0.9 | 0.2 |

| Data are representative and normalized to the control or stimulant-treated group as appropriate. |

Experimental Protocols

This section provides detailed protocols for performing Western blot analysis to assess the effect of this compound on the NF-κB pathway.

Cell Culture and Treatment

-

Cell Line: A suitable cell line with a responsive NF-κB pathway (e.g., HeLa, Jurkat, or a relevant cancer cell line).

-

Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in 6-well plates or 100 mm dishes to achieve 70-80% confluency at the time of treatment.

-

Treatment:

-

Pre-treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µg/mL) for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for the appropriate time (e.g., 15-30 minutes for phosphorylation events, 30-60 minutes for nuclear translocation).

-

Include appropriate controls: untreated cells, cells treated with stimulant only, and cells treated with vehicle (DMSO) and stimulant.

-

Protein Extraction

a) Whole-Cell Lysates:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the whole-cell protein extract.

b) Nuclear and Cytoplasmic Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Incubate on ice for 15 minutes.

-

Add a detergent (e.g., 10% NP-40) and vortex vigorously for 10 seconds.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

Resuspend the nuclear pellet in a hypertonic buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Incubate on ice for 30 minutes with vigorous vortexing every 5 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear fraction.

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel (e.g., 10-12%).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Suggested Primary Antibodies (typical dilution 1:1000):

-

Phospho-IκBα (Ser32)

-

IκBα

-

Phospho-NF-κB p65 (Ser536)

-

NF-κB p65

-

β-actin or GAPDH (as a loading control for whole-cell and cytoplasmic fractions)

-

Lamin B1 or Histone H3 (as a nuclear fraction loading control)

-

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the appropriate loading control.

Visualizations

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of NF-κB inhibition.

Caption: Logical relationship between this compound action and Western blot readouts.

References

- 1. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: In Vitro Invasion Assay Using (+)-Dhmeq to Inhibit Metastasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the spread of cancer cells from a primary tumor to distant sites, is a major cause of cancer-related mortality. A critical step in the metastatic cascade is cellular invasion through the extracellular matrix (ECM). The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in promoting cancer cell invasion and metastasis by regulating the expression of genes involved in these processes. (+)-Dehydroxymethylepoxyquinomicin (Dhmeq) is a potent and specific inhibitor of NF-κB that has demonstrated significant anti-metastatic effects in various cancer models.[1] This document provides detailed application notes and protocols for utilizing (+)-Dhmeq in in vitro invasion assays to assess its inhibitory effect on cancer cell metastasis.

Mechanism of Action: this compound Inhibition of the NF-κB Pathway

This compound exerts its inhibitory effect by directly targeting and covalently binding to specific cysteine residues on NF-κB proteins, such as p65 and p50.[2][3] This binding prevents the DNA binding of NF-κB, thereby blocking its transcriptional activity.[1] The NF-κB signaling pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This allows NF-κB dimers to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and metastasis. By preventing NF-κB from binding to DNA, this compound effectively shuts down this pro-metastatic gene expression program.

Quantitative Data on this compound-Mediated Inhibition of Invasion

The following tables summarize the dose-dependent inhibitory effects of this compound on the invasion of various cancer cell lines as determined by in vitro invasion assays.

| Cell Line | Cancer Type | Assay Type | This compound Concentration (µg/mL) | % Inhibition of Invasion (approx.) | Reference |

| SP2/0 | Mouse Plasmacytoma | Matrigel Invasion Assay | 1 | 25% | |

| 3 | 50% | ||||

| 10 | 80% | ||||

| KMS-11 | Human Myeloma | Matrigel Invasion Assay | 1 | 40% | |

| 3 | 75% | ||||

| RPMI-8226 | Human Myeloma | Matrigel Invasion Assay | 1 | 30% | |

| 3 | 60% |

Table 1. Inhibition of Plasmacytoma and Myeloma Cell Invasion by this compound.

| Cell Line | Cancer Type | Assay Type | This compound Concentration (µg/mL) | % Inhibition of Invasion (approx.) | Reference |

| U251 | Glioblastoma | Matrigel Invasion Assay | 5 | 50% | |

| 7.5 | 65% | ||||

| 10 | 75% | ||||

| U343MG-a | Glioblastoma | Matrigel Invasion Assay | 5 | 60% | |

| 7.5 | 70% | ||||

| 10 | 82% | ||||

| LN319 | Glioblastoma | Matrigel Invasion Assay | 5 | 85% | |

| 7.5 | 92% | ||||

| 10 | 97% |

Table 2. Inhibition of Glioblastoma Cell Invasion by this compound.

Experimental Protocols

This section provides a detailed protocol for a standard in vitro invasion assay using a Boyden chamber (e.g., Transwell® inserts) with a Matrigel®-coated membrane. This protocol can be adapted for various adherent cancer cell lines.

Materials and Reagents

-

Cell Culture:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

-

Serum-free cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

-

Invasion Assay:

-

24-well plate with cell culture inserts (8.0 µm pore size)

-

Matrigel® Basement Membrane Matrix

-

Cold, sterile serum-free medium

-

This compound stock solution (dissolved in DMSO)

-

-

Fixation and Staining:

-

Methanol or 4% paraformaldehyde in PBS

-

0.5% Crystal Violet staining solution

-

Cotton swabs

-

-

Equipment:

-

Humidified cell culture incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Inverted microscope with a camera

-

Hemocytometer or automated cell counter

-

Pipettes and sterile tips

-

Sterile microcentrifuge tubes

-

Experimental Workflow

Detailed Protocol

1. Preparation of Matrigel-Coated Inserts (Day 1)

-

Thaw Matrigel® on ice overnight in a 4°C refrigerator.

-

Dilute the Matrigel® with cold, serum-free medium to a final concentration of 1 mg/mL. Keep all reagents and materials on ice to prevent the Matrigel® from solidifying prematurely.

-

Carefully add 50-100 µL of the diluted Matrigel® solution to the center of the upper chamber of each Transwell® insert.

-

Incubate the plate at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel® to solidify and form a gel layer.

-

After incubation, rehydrate the Matrigel® layer by adding 100 µL of warm, serum-free medium to the upper chamber and 500 µL to the lower chamber. Incubate for 30 minutes at 37°C.

2. Cell Preparation and Treatment (Day 2)

-

Culture the cancer cells to be tested until they reach approximately 80% confluency.

-

The day before the experiment, replace the complete medium with serum-free medium and incubate the cells overnight. This step is crucial to minimize the influence of proliferation on the assay results.

-

On the day of the assay, carefully remove the rehydration medium from the inserts.

-

Harvest the serum-starved cells using trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium.

-

Count the cells and adjust the concentration to 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium. The optimal cell number should be determined empirically for each cell line.

-

Prepare serial dilutions of this compound in serum-free medium at the desired final concentrations (e.g., 1, 3, 10 µg/mL). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.

-

Add the appropriate volume of the this compound dilutions to the cell suspension and incubate for 30-60 minutes at 37°C.

-

Add 200 µL of the cell suspension containing this compound or vehicle to the upper chamber of the Matrigel®-coated inserts.

-

To the lower chamber of each well, add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the invasive potential of the cell line.

3. Fixation, Staining, and Quantification (Day 3)

-

After the incubation period, carefully remove the medium from the upper chamber of the inserts.

-

Using a cotton swab, gently remove the non-invaded cells and the Matrigel® layer from the upper surface of the membrane.

-

Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the inserts twice with PBS.

-

Stain the invaded cells by immersing the inserts in 0.5% Crystal Violet solution for 20 minutes at room temperature.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Image the stained cells on the underside of the membrane using an inverted microscope. Capture images from several random fields of view for each insert.

-

Quantify the number of invaded cells by counting the cells in each field of view. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

Conclusion

The in vitro Matrigel® invasion assay is a robust and reproducible method to evaluate the anti-metastatic potential of compounds like this compound. By specifically inhibiting the NF-κB signaling pathway, this compound effectively reduces cancer cell invasion, highlighting its therapeutic potential in targeting metastasis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the effects of this compound and other NF-κB inhibitors on cancer cell invasion.

References

Application Notes and Protocols for Intraperitoneal Administration of (+)-DHMEQ In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of the novel NF-κB inhibitor, (+)-Dehydroxymethylepoxyquinomicin ((+)-DHMEQ), in preclinical in vivo studies.

This compound is a potent and specific inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses, cell survival, and proliferation.[1][2][3] It has demonstrated significant anti-tumor and anti-inflammatory activity in various animal models, making it a promising candidate for further drug development.[4][5] This document outlines the established protocols for its in vivo application via intraperitoneal injection, summarizing key quantitative data and providing detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the reported dosages and their observed effects in various in vivo models. Notably, multiple studies have reported a lack of toxicity and no significant loss of body weight at the administered doses.

Table 1: In Vivo Efficacy of Intraperitoneal this compound in Oncology Models

| Animal Model | Cancer Type | Dosage and Schedule | Key Findings | Reference |

| SCID Mice | Hormone-Insensitive Breast Carcinoma (MDA-MB-231) | 12 mg/kg, three times a week for 8 weeks | Significant inhibition of tumor growth. | |

| SCID Mice | Hormone-Sensitive Breast Carcinoma (MCF-7) | 4 mg/kg, three times a week | Significant inhibition of tumor growth. | |

| Nude Mice | Hormone-Insensitive Prostate Cancer (JCA-1) | 8 mg/kg, daily for 2 weeks | Suppression of subcutaneous tumor growth. | |

| Nude Mice | Prostate Carcinoma (PC-3) | 4 mg/kg, daily for 14 days (in combination with radiation) | Enhanced radiosensitivity and significant reduction in tumor size. | |

| SCID Mice | Adult T-cell Leukemia (MT-2 and HUT-102 cell lines) | 12 mg/kg, three times a week for one month | Inhibited tumor formation, reduced mortality, and induced apoptosis in tumor cells. | |

| Nude Mice | Glioblastoma (U87 cells) | Not specified | Anticancer activity in both subcutaneous and intracranial models. |

Table 2: In Vivo Efficacy of Intraperitoneal this compound in Inflammation Models

| Animal Model | Disease Model | Dosage and Schedule | Key Findings | Reference |

| Rats | Endotoxin-induced uveitis | Not specified | Reduced infiltrating cells and concentrations of TNF-α and IL-6 in the aqueous humor. | |

| Mice | Experimental Autoimmune Uveoretinitis | Not specified | Delayed disease onset and milder histologic severity. | |

| Rats | Trinitrobenzenesulphonic acid (TNBS)-induced colitis | Twice daily for 5 days | Ameliorated severe colitis. | |

| Mice | Dextran sulphate sodium (DSS) and TNBS-induced colitis | Not specified | Ameliorated experimental colitis, inhibited cellular infiltration, and suppressed pro-inflammatory cytokine expression. |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by directly targeting and inhibiting the NF-κB signaling pathway. It covalently binds to specific cysteine residues on NF-κB subunit proteins, such as p65, which inhibits their DNA-binding activity. This prevents the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation. Unlike some inhibitors, DHMEQ does not block the degradation of IκB, but rather prevents the nuclear translocation of NF-κB.

References

- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ [mdpi.com]

- 4. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Application of (+)-Dhmeq in Rheumatoid Arthritis Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dehydroxymethylepoxyquinomicin ((+)-Dhmeq) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are central to the pathogenesis of rheumatoid arthritis (RA).[1][2] By binding directly to and inactivating NF-κB components, this compound effectively blocks the inflammatory cascade.[1] This document provides detailed application notes and protocols for the use of this compound in animal models of rheumatoid arthritis, based on published research. The primary focus is on the collagen-induced arthritis (CIA) mouse model, a well-established and widely used model that shares many pathological and immunological features with human RA.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly targeting the NF-κB complex. Unlike many other NF-κB inhibitors that act upstream on IκB kinase (IKK), this compound covalently binds to specific cysteine residues on NF-κB subunits, such as p65, preventing their DNA binding and subsequent transcriptional activation of pro-inflammatory genes. This targeted inhibition of the final step in NF-κB activation contributes to its specificity and potent anti-inflammatory activity observed in various disease models, including rheumatoid arthritis.

Caption: NF-κB signaling pathway and its inhibition by this compound.

Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

Studies have demonstrated the therapeutic efficacy of this compound in ameliorating the clinical and pathological features of CIA in mice. Administration of this compound has been shown to reduce paw swelling, decrease the number of swollen joints, and inhibit bone destruction.

Quantitative Data Summary

| Parameter | Animal Model | This compound Treatment | Vehicle Control | Outcome | Reference |

| Paw Swelling | CIA Mice | Reduced paw thickness | N/A | Clinical assessment on day 18 showed a reduction in paw thickness. | |

| Number of Swollen Joints | CIA Mice | Reduced number | N/A | Clinical assessment on day 18 revealed a reduced number of swollen joints. | |

| Radiographic Score | CIA Mice | Mean score ≈ 1.5 | Mean score ≈ 2.5 | This compound treatment significantly ameliorated bone destruction. Scores normalized to normal mice. | |

| Osteoclast Count | CIA Mice | Mean ≈ 15 cells/joint | Mean ≈ 35 cells/joint | Significant reduction in TRAP-positive multinuclear giant cells in ankle joints. | |

| Pro-inflammatory Cytokines | In vitro (LPS-stimulated peritoneal cells) | Suppressed production | N/A | Suppressed LPS-induced production of TNF-α, IL-6, and MCP-1. |

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model Protocol

This protocol is a standard method for inducing arthritis in susceptible mouse strains like DBA/1.

Caption: Experimental workflow for the CIA mouse model and this compound treatment.

Materials:

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Susceptible mouse strain (e.g., DBA/1 mice, 8-10 weeks old)

Procedure:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen with an equal volume of IFA. Administer a booster injection of 100 µL of the emulsion intradermally at a site near the primary injection.

-

Arthritis Development: The onset of arthritis is typically observed between days 24 and 28 after the primary immunization.

This compound Administration Protocol

Based on published studies, the following administration protocol can be used.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Syringes and needles for subcutaneous or intraperitoneal injection

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 5 mg/kg dose).

-

Administration:

-

Subcutaneous (SC) Injection: Administer the this compound solution subcutaneously daily. A reported effective regimen is daily injections from day 5 to day 18 after the primary collagen immunization.

-

Intraperitoneal (IP) Injection: Alternatively, administer the this compound solution via intraperitoneal injection. This route has also been shown to be effective in ameliorating inflammatory conditions.

-

-

Control Group: Administer an equal volume of the vehicle to the control group of mice following the same schedule.

Assessment of Arthritis Severity

1. Clinical Arthritis Scoring: The severity of arthritis can be assessed using a scoring system. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.

-

0: No evidence of erythema or swelling.

-

1: Erythema and mild swelling confined to the tarsals or ankle or digits.

-

2: Erythema and mild swelling extending from the ankle to the tarsals.

-

3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4: Erythema and severe swelling encompassing the ankle, foot, and digits.

2. Paw Swelling Measurement: Paw thickness can be measured using a digital caliper. Measurements should be taken at regular intervals throughout the study.

3. Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion. A semi-quantitative scoring system can be used for each parameter (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe).

4. Radiographic Analysis: X-ray imaging of the hind paws can be used to assess bone erosion and joint damage. A scoring system can be employed to quantify the severity of bone destruction.

5. Cytokine Analysis: Synovial tissue or fluid can be collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using methods like ELISA or multiplex assays.

Conclusion

This compound has demonstrated significant therapeutic potential in animal models of rheumatoid arthritis. Its ability to potently and specifically inhibit the NF-κB pathway translates to a reduction in inflammation, joint swelling, and bone destruction in the CIA mouse model. The protocols outlined in this document provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds for the treatment of rheumatoid arthritis. Careful and consistent application of these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown with (+)-DHMEQ Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for combining lentiviral-mediated short hairpin RNA (shRNA) knockdown with (+)-Dehydroxymethylepoxyquinomicin (DHMEQ) treatment. This powerful combination allows for the investigation of gene function in the context of inhibiting the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1][2][3]

**(DHMEQ), a derivative of the antibiotic epoxyquinomicin C, is a potent and specific inhibitor of the transcription factor nuclear factor-kappaB (NF-κB).[1][2] It acts by covalently binding to NF-κB proteins, which prevents their DNA binding and subsequent nuclear translocation. This inhibition of NF-κB activity can lead to cell cycle arrest and apoptosis in various cancer cell lines. Lentiviral vectors are a highly efficient tool for delivering shRNA into a wide range of cell types, including both dividing and non-dividing cells, to achieve stable, long-term gene knockdown.

By first knocking down a gene of interest using lentiviral shRNA and then treating the cells with (+)-DHMEQ, researchers can dissect the interplay between the target gene and the NF-κB pathway. This approach is particularly valuable for studying cancer biology, inflammatory diseases, and for the development of novel therapeutic strategies.

Data Presentation

Table 1: Effect of this compound on Cell Viability in Hepatoma Cell Lines

| Cell Line | This compound Concentration (µg/mL) | Treatment Duration (h) | Reduction in Viable Cells (%) |

| Huh-7 | 5 | 48 | Dose-dependent reduction |

| 10 | 48 | Dose-dependent reduction | |

| 20 | 48 | Significant reduction | |

| HepG2 | 5 | 48 | Dose-dependent reduction |

| 10 | 48 | Dose-dependent reduction | |

| 20 | 48 | Significant reduction | |

| Hep3B | 5 | 48 | Dose-dependent reduction |

| 10 | 48 | Dose-dependent reduction | |

| 20 | 48 | Significant reduction |

Data summarized from Nishimura et al., 2006.

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound

| Cell Line | This compound Concentration (µg/mL) | Effect |

| Huh-7 | 20 | Cell cycle arrest at G0/G1 phase |

| HepG2 | 20 | Cell cycle arrest at G0/G1 phase |

| Hep3B | 20 | Induction of apoptosis |

Data summarized from Nishimura et al., 2006.

Table 3: Representative Data for Combined shRNA Knockdown and this compound Treatment

| Target Gene (shRNA) | This compound (10 µg/mL) | Knockdown Efficiency (%) | Apoptosis Rate (%) |

| Non-targeting Control | - | 0 | 5 ± 1.2 |

| Non-targeting Control | + | 0 | 25 ± 3.5 |

| Gene X | - | 85 ± 5.1 | 15 ± 2.8 |

| Gene X | + | 85 ± 4.9 | 60 ± 6.7 |

This table presents hypothetical, yet realistic, data to illustrate the expected outcome of the combined treatment. Actual results will vary depending on the gene of interest and the cell line used.

Signaling Pathways and Experimental Workflow

References

Application Notes and Protocols for the Use of (+)-Dhmeq in Combination with Chemotherapy Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Dehydroxymethylepoxyquinomicin ((+)-Dhmeq) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers and is associated with resistance to chemotherapy.[3][4] By inhibiting NF-κB, this compound can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents, offering a promising combination strategy to enhance therapeutic efficacy and overcome drug resistance.[5] These application notes provide a summary of the preclinical data on the use of this compound in combination with various chemotherapy agents and detailed protocols for key experimental assays.

Data Presentation: Efficacy of this compound in Combination with Chemotherapy

The following tables summarize the quantitative data from preclinical studies evaluating the synergistic or additive effects of this compound with different chemotherapy agents.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Platinum-Based Agents in Ovarian Cancer Cell Lines

| Cell Line | Drug Combination | IC50 (72h) | Combination Index (CI) | Dose Reduction Index (DRI) | Reference |

| A2780 | DHMEQ + Cisplatin | - | Synergistic (CI < 1) | DHMEQ: 0.38, Cisplatin: Not specified | |

| SKOV3 | DHMEQ + Cisplatin | - | Synergistic (CI < 1) | Not specified | |

| A2780 | DHMEQ + Carboplatin | - | Synergistic (CI < 1) | Not specified | |

| SKOV3 | DHMEQ + Carboplatin | - | Synergistic (CI < 1) | Not specified |

Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy

| Cancer Model | Animal Model | Drug Combination | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Anaplastic Thyroid Carcinoma (FRO cells) | Xenograft (Mice) | DHMEQ + Paclitaxel | Not specified | Significantly greater than single agents | |

| Cisplatin-resistant Bladder Cancer (T24PR cells) | Xenograft (Mice) | DHMEQ + Paclitaxel | Not specified | Significantly smaller tumor volume than paclitaxel alone | |

| Human Ovarian Cancer (SKOV-3 cells) | Xenograft (SCID Beige Mice) | DHMEQ + Cisplatin | DHMEQ: 14 mg/kg daily (IP), Cisplatin: 4 mg/kg single dose (IP) | Significant reduction in tumor growth | |

| Human Pancreatic Cancer (AsPC-1 cells) | Liver Metastasis Model (Mice) | DHMEQ + Gemcitabine | Not specified | Stronger antitumor effect than monotherapy |

Signaling Pathways and Mechanism of Action

This compound enhances the efficacy of chemotherapy by inhibiting the NF-κB signaling pathway, which is often activated by cytotoxic agents as a survival mechanism. This inhibition leads to the downregulation of anti-apoptotic proteins and other genes involved in cell survival and proliferation.

NF-κB Signaling Pathway Inhibition by this compound

Chemotherapeutic agents can induce cellular stress, leading to the activation of the IKK complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-survival genes. This compound covalently binds to a specific cysteine residue on NF-κB subunits (p65 and p50), thereby inhibiting their DNA binding activity and subsequent gene transcription.

References

- 1. DHMEQ enhances the cytotoxic effect of cisplatin and carboplatin in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. broadpharm.com [broadpharm.com]

- 4. INHIBITOR OF THE TRANSCRIPTION FACTOR NF-κB, DHMEQ, ENHANCES THE EFFECT OF PACLITAXEL ON CELLS OF ANAPLASTIC THYROID CARCINOMA IN VITRO AND IN VIVO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying T-Cell Activation and Proliferation with (+)-Dhmeq

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Dehydroxymethylepoxyquinomicin ((+)-Dhmeq) is a potent and specific inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2][3] NF-κB plays a critical role in regulating the expression of numerous genes involved in immune and inflammatory responses, including those essential for T-cell activation, proliferation, and cytokine production.[1][2] The activation of NF-κB is a key signaling event downstream of T-cell receptor (TCR) and co-stimulatory molecule engagement. Dysregulation of the NF-κB pathway is implicated in various inflammatory and autoimmune diseases, as well as in cancer.

This compound offers a valuable tool for researchers studying the intricate signaling pathways governing T-cell function. By specifically targeting NF-κB, this compound allows for the elucidation of the precise roles of this transcription factor in T-cell biology. These application notes provide detailed protocols and data for utilizing this compound to investigate T-cell activation and proliferation.

Mechanism of Action

This compound exerts its inhibitory effect on NF-κB through a unique mechanism. It directly binds to specific cysteine residues on NF-κB subunit proteins, such as p65 and RelB, thereby preventing their DNA binding activity. This covalent modification effectively blocks the transcription of NF-κB target genes. Unlike many other NF-κB inhibitors that target upstream signaling components, this compound's direct interaction with NF-κB subunits provides a more specific mode of action. This specificity minimizes off-target effects and makes it a reliable tool for studying NF-κB-dependent processes. The inhibition of NF-κB by DHMEQ ultimately leads to the suppression of inflammatory responses and can induce apoptosis in cancer cells where NF-κB is constitutively active.

Data Presentation

The following tables summarize the effective concentrations and inhibitory effects of DHMEQ on NF-κB activity and cell proliferation in various cell lines. While specific data on activated primary T-cells is limited, the provided information from T-cell leukemia lines and other relevant cell types offers a strong starting point for experimental design.

Table 1: Inhibition of NF-κB Activity by DHMEQ

| Cell Line | Method | DHMEQ Concentration (µg/mL) | Duration | Observed Effect | Reference |

| Jurkat (Human T-cell leukemia) | κB-luciferase reporter assay | Not specified | Not specified | Inhibition of TNF-α-induced NF-κB activation | |

| SP2/0 (Mouse plasmacytoma) | In vitro DNA binding assay | 1 - 10 | N/A | Inhibition of p65 binding to κB DNA sequence | |

| SP2/0 (Mouse plasmacytoma) | Cellular NF-κB activity assay | 1 - 10 | 2 hours | Inhibition of NF-κB activity in cultured cells | |

| THP-1 (Human monocytic leukemia) | Cellular NF-κB activity assay | 3 - 10 | 2 hours | Lowered NF-κB activity |

Table 2: Inhibition of Cell Proliferation by DHMEQ

| Cell Line | Assay | IC50 (µg/mL) | Duration | Reference |

| FISS-10 (Feline injection-site sarcoma) | Alamar Blue | 14.15 ± 2.87 | 72 hours | |

| FISS-07 (Feline injection-site sarcoma) | Alamar Blue | 16.03 ± 1.68 | 72 hours | |

| FISS-08 (Feline injection-site sarcoma) | Alamar Blue | 17.12 ± 1.19 | 72 hours | |

| Glioblastoma Multiforme (GBM) cell lines (mean) | XTT assay | ~14 | 72 hours |

Note: The effective concentrations for inhibiting proliferation in cancer cell lines can serve as a guide for initial dose-response studies in activated T-cells.

Mandatory Visualization

Caption: NF-κB pathway and this compound inhibition.

References

- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity with (+)-DHMEQ

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the Electrophoretic Mobility Shift Assay (EMSA) to assess the inhibitory effects of the compound (+)-DHMEQ on Nuclear Factor-kappa B (NF-κB) activity. This document includes an overview of the NF-κB signaling pathway, the mechanism of action of this compound, comprehensive experimental protocols, and representative data.

Introduction

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.[2] The Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique to study protein-DNA interactions, and in this context, to measure the DNA binding activity of NF-κB as an indicator of its activation state.

This compound (dehydroxymethylepoxyquinomicin) is a potent inhibitor of NF-κB. It acts by directly binding to NF-κB subunit proteins, thereby inhibiting their ability to bind to DNA.[3][4] This document outlines the procedures for treating cells with this compound, preparing nuclear extracts, and performing EMSA to quantitatively assess the inhibition of NF-κB activity.

Signaling Pathways and Experimental Workflow

To visualize the biological and experimental processes, the following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for the EMSA protocol.

Quantitative Data Presentation

The following tables summarize the dose-dependent inhibition of NF-κB DNA binding activity by this compound in different cell lines, as determined by EMSA.

Table 1: Inhibition of Constitutively Active NF-κB in Mouse Plasmacytoma (SP2/0) Cells

| This compound Concentration (µg/mL) | Treatment Time | NF-κB Inhibition (%) | Reference |

| 1 | 2 hours | ~25% | |

| 3 | 2 hours | ~50% | |

| 10 | 2 hours | >90% |

Note: Inhibition percentages are estimated from published gel images and densitometry data.

Table 2: Inhibition of NF-κB in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

| Cell Line | IC50 for Cell Growth Inhibition (µg/mL) | Observation | Reference |

| YCU-H891 | ~20 | Growth inhibition associated with inhibition of NF-κB activity. | |

| KB | ~20 | Growth inhibition associated with inhibition of NF-κB activity. |

Note: While not a direct measure of EMSA band intensity, the IC50 for growth inhibition is linked to the suppression of NF-κB activity by DHMEQ.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., SP2/0, MDA-MB-231, or other cell lines with active NF-κB) at an appropriate density in complete culture medium and allow them to adhere or reach the desired confluency.

-

Starvation (Optional): For experiments involving stimulation, serum-starve the cells for 4-6 hours prior to treatment to reduce basal NF-κB activity.

-

This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 3, 10 µg/mL).

-

Incubation: Add the this compound-containing medium to the cells and incubate for the desired period (e.g., 2 hours). For experiments investigating the inhibition of induced NF-κB activity, add a stimulating agent (e.g., TNF-α at 10 ng/mL) for the last 15-30 minutes of the incubation period. Include appropriate vehicle controls (e.g., DMSO).

Preparation of Nuclear Extracts

This protocol is adapted from established methods for nuclear protein extraction.

Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (Buffer A): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.

-

Nuclear Extraction Buffer (Buffer C): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.

Procedure:

-